molecular formula C8H6BF6KO B2513454 Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate CAS No. 1201331-15-8

Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate

Cat. No.: B2513454
CAS No.: 1201331-15-8
M. Wt: 282.03
InChI Key: KKWNILYXMXLMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate is an organoboron compound with the molecular formula C8H6BF6KO. It is a white solid that is used primarily in organic synthesis, particularly in cross-coupling reactions. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Scientific Research Applications

Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the development of biologically active molecules and drug candidates.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of advanced materials and specialty chemicals

Mechanism of Action

Safety and Hazards

This compound has a GHS07 signal word warning . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Potassium trifluoroborate salts are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This suggests that they could have significant potential for future research and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium [4-(trifluoromethoxy)benzyl]trifluoroborate typically involves the reaction of 4-(trifluoromethoxy)benzyl bromide with potassium trifluoroborate. The reaction is carried out in the presence of a palladium catalyst under mild conditions. The process can be summarized as follows:

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 4-chlorophenyltrifluoroborate

Comparison: Potassium [4-(trifluoromethoxy)benzyl]trifluoroborate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity. Compared to other organotrifluoroborates, it offers enhanced stability and reactivity under various conditions .

Properties

IUPAC Name

potassium;trifluoro-[[4-(trifluoromethoxy)phenyl]methyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF6O.K/c10-8(11,12)16-7-3-1-6(2-4-7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWNILYXMXLMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=C(C=C1)OC(F)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF6KO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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